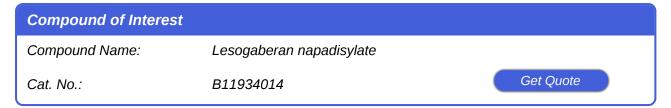


# A Deep Dive into the Preclinical Pharmacology of Lesogaberan Napadisylate

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Lesogaberan (AZD3355) is a potent and selective agonist of the gamma-aminobutyric acid (GABA) type B receptor (GABA-B).[1][2] Developed initially for the treatment of gastroesophageal reflux disease (GERD), its mechanism of action centers on the inhibition of transient lower esophageal sphincter relaxations (TLESRs), a primary cause of reflux.[2][3] While its clinical development for GERD was halted due to insufficient efficacy in Phase IIb trials, its well-characterized preclinical profile and safety data have led to its exploration in other therapeutic areas, such as non-alcoholic steatohepatitis (NASH). This technical guide provides an in-depth overview of the preclinical pharmacology of **Lesogaberan napadisylate**, focusing on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile.

### **Mechanism of Action**

Lesogaberan is a peripherally restricted GABA-B receptor agonist.[2][4] The GABA-B receptor is a G-protein coupled receptor that, upon activation, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of neuronal excitability. In the context of GERD, Lesogaberan's activation of GABA-B receptors on vagal afferent nerves in the stomach is believed to reduce the frequency of TLESRs.[3]





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Figure 1: Simplified GABA-B Receptor Signaling Pathway.

# **In Vitro Pharmacology**

The in vitro potency and selectivity of Lesogaberan have been characterized in various assays.

Parameter	Value	Species/System	Reference
EC50	8.6 nM	Human recombinant GABA-B receptors (CHO cells)	[1][5]
IC50	2 nM	Displacement of GABA binding from rat brain membranes	[2]
Ki (GABA-B)	5.1 nM	Rat brain membranes ([3H]GABA displacement)	[1][5]
Ki (GABA-A)	1.4 μΜ	Rat brain membranes ([3H]GABA displacement)	[1][5]
Selectivity	>600-fold for GABA-B over GABA-A	[2]	

# **Experimental Protocols**

GABA-B Receptor Functional Assay:



- Cell Line: Chinese Hamster Ovary (CHO) cells stably co-transfected with human GABA-B1a and GABA-B2 subunits.
- Method: Measurement of increased intracellular Ca2+ concentration upon receptor activation.
- Procedure: Cells are loaded with a calcium-sensitive fluorescent dye. Lesogaberan is added at varying concentrations, and the resulting change in fluorescence is measured using a fluorometric imaging plate reader (FLIPR). The EC50 value is calculated from the concentration-response curve.[2]

#### GABA-B Receptor Binding Assay:

- Tissue Preparation: Crude synaptic membranes prepared from rat whole brain.
- Radioligand: [3H]GABA.
- Procedure: Membranes are incubated with a fixed concentration of [3H]GABA and varying concentrations of Lesogaberan in a suitable buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled GABA. The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting. The IC50 value, the concentration of Lesogaberan that inhibits 50% of specific [3H]GABA binding, is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1][5]

# In Vivo Pharmacology

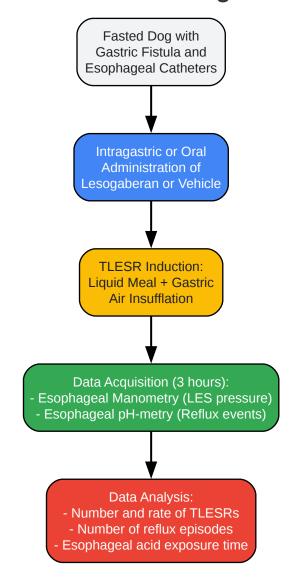
# Efficacy in a Canine Model of Transient Lower Esophageal Sphincter Relaxations (TLESRs)

Lesogaberan has demonstrated significant efficacy in reducing the frequency of TLESRs in a well-established dog model.



Dose (Intragastric)	Inhibition of TLESRs	Reference
3 mg/kg	~50%	[2]
7 μmol/kg (oral)	Significant reduction in reflux episodes and acid exposure time over 24 hours	[6]

## **Experimental Protocol: TLESR Dog Model**



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Figure 2: Experimental Workflow for the Canine TLESR Model.



- Animal Model: Conscious dogs equipped with a gastric fistula and esophageal manometry and pH catheters.
- Procedure: Following drug or vehicle administration, a liquid meal is infused into the stomach via the fistula, followed by gastric air insufflation to induce TLESRs. Esophageal and lower esophageal sphincter (LES) pressures are continuously monitored using a manometry catheter, while esophageal pH is monitored with a pH electrode to detect reflux events (pH < 4). The number of TLESRs and reflux episodes are quantified over a 3-hour post-prandial period.[6][7]</li>

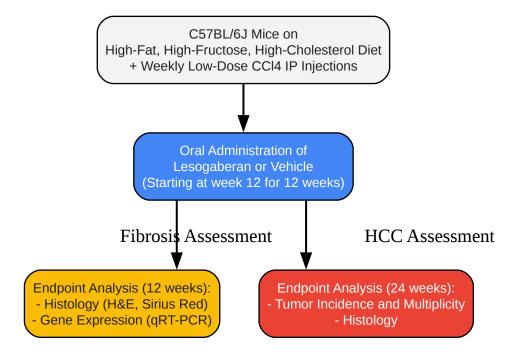
# Efficacy in a Murine Model of Non-Alcoholic Steatohepatitis (NASH)

Recent studies have explored the therapeutic potential of Lesogaberan in a "Fibrosis and Tumors, NASH" (FAT-NASH) mouse model.

Treatment	Outcome	Reference
Lesogaberan (10 and 30 mg/kg)	Dose-dependent reduction in the development of hepatocellular carcinoma (HCC)	[8]
Lesogaberan (in vitro)	Downregulation of profibrotic gene and protein expression in human stellate cells	[9]

# **Experimental Protocol: FAT-NASH Mouse Model**





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**Figure 3:** Experimental Workflow for the FAT-NASH Mouse Model.

- Animal Model: C57BL/6J mice.
- Induction of NASH: Mice are fed a "Western" diet high in fat, fructose, and cholesterol, and receive weekly intraperitoneal (IP) injections of a low dose of carbon tetrachloride (CCl4).
   This regimen induces a NASH phenotype with progressive fibrosis and the development of hepatocellular carcinoma (HCC).[8]
- Treatment: Lesogaberan or vehicle is administered orally, typically starting after the
  establishment of NASH (e.g., at 12 weeks) and continuing for a defined period (e.g., 12
  weeks).
- Analysis: At the end of the study, livers are harvested for histological analysis (e.g., H&E staining for inflammation and steatosis, Sirius Red staining for fibrosis), and gene expression analysis of fibrotic and inflammatory markers. For HCC studies, tumor incidence and multiplicity are assessed.[8][9]

### **Pharmacokinetics**



Parameter	Rat	Dog	Reference
Oral Bioavailability	100%	88%	[1]
Systemic Clearance	Relatively low	-	[1]
Plasma Protein Binding	1%	-	[1]
Human Plasma Protein Binding	1%	[1]	

# **Preclinical Safety and Toxicology**

Preclinical safety studies of up to 12 months in duration, as well as lifetime bioassays, have been conducted in rats and mice.[2]

- General Tolerability: Lesogaberan was generally well-tolerated.[2]
- Observed Effects:
  - Decreased body weight and food consumption.[2]
  - A dose-dependent diuretic effect was noted in rats.[2]
- Hepatic Safety: No hepatic toxicity was observed in preclinical studies.
- Reproductive Toxicology: Preclinical reproductive toxicology studies did not identify any specific risks.[2]

### **Conclusion**

**Lesogaberan napadisylate** is a potent, selective, and peripherally restricted GABA-B receptor agonist with a well-defined preclinical pharmacological profile. Its efficacy in animal models of GERD and NASH, combined with a favorable pharmacokinetic and safety profile, underscores its potential for therapeutic applications. The detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the pharmacology of Lesogaberan and related compounds. While its development for GERD has been discontinued, the



comprehensive preclinical data available supports the continued exploration of Lesogaberan for other indications where the modulation of peripheral GABA-B receptors may be beneficial.

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### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 3. (R)-(3-amino-2-fluoropropyl) phosphinic acid (AZD3355), a novel GABAB receptor agonist, inhibits transient lower esophageal sphincter relaxation through a peripheral mode of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing Lesogaberan to Promote Human Islet Cell Survival and β-Cell Replication -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lesogaberan Ace Therapeutics [acetherapeutics.com]
- 6. The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Response of canine lower esophageal sphincter to gastric distension PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
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